
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam) ring fused with a 3-methyl-1,2,4-oxadiazole moiety. This compound has been cataloged as a building block for organic synthesis but is currently listed as discontinued in commercial inventories .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-7(12-10-4)5-2-6(11)8-3-5/h5H,2-3H2,1H3,(H,8,11) |
InChI Key |
YKTWULPDCXWNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves several steps. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This process generates O-acyl amidoximes, which further undergo heterocyclization to form the desired oxadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for certain G-protein coupled receptors, leading to the activation of downstream signaling pathways . This activation can result in various biological effects, such as modulation of gene expression and alteration of cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be contextualized against related oxadiazole-containing derivatives. Below is a detailed analysis:
Structural Analogs and Physicochemical Properties
- Pyrrolidinone vs. Aromatic Cores: The pyrrolidinone ring in the target compound introduces a lactam functionality, which may enhance solubility in polar solvents compared to purely aromatic analogs like 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. However, aromatic derivatives exhibit higher melting points due to stronger π-π stacking interactions (e.g., benzoic acid derivative: 267–269°C vs. benzaldehyde: 133–135°C ).
- Functional Group Effects : The benzoic acid derivative’s carboxylic acid group facilitates hydrogen bonding, explaining its elevated melting point. In contrast, the aldehyde group in the benzaldehyde analog reduces intermolecular interactions, resulting in a lower melting point.
Pharmacological and Industrial Relevance
- Biological Activity: Oxadiazole derivatives are explored for therapeutic applications. For instance, a benzamide-oxadiazole hybrid (N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide) is patented for anticancer and antiviral uses . The pyrrolidinone ring in the target compound may offer improved metabolic stability or binding affinity due to its hydrogen-bonding capacity.
- Material Science : Oxadiazoles are valued for their electron-deficient aromatic systems, relevant in optoelectronics. The benzoic acid derivative’s high melting point suggests thermal stability, a desirable trait in polymer or coating applications.
Biological Activity
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 182.19 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and potential as an anti-inflammatory agent.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies :
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects:
- In Vitro Studies :
Table 1: Cytotoxic Activity of this compound
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
CEM-13 | 0.45 | Apoptosis induction via p53 upregulation |
MCF-7 | 0.65 | Caspase pathway activation |
U937 | 0.75 | Cell cycle arrest |
Table 2: Comparison of Biological Activities of Oxadiazole Derivatives
Compound Name | IC (µM) | Activity Type |
---|---|---|
Doxorubicin | 0.50 | Chemotherapy |
Tamoxifen | 0.70 | Estrogen receptor modulator |
This compound | 0.65 | Anticancer |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Leukemia Treatment :
- Breast Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.